molecular formula C29H28N2O5S B2747420 methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1005093-66-2

methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2747420
CAS No.: 1005093-66-2
M. Wt: 516.61
InChI Key: GXCHQBXNZCNSIZ-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrolo[3,4-d]isoxazole ring, a benzo[b]thiophene moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and various reagents to construct the pyrrolo[3,4-d]isoxazole ring system. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications, including drug development for various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Unique due to its specific combination of functional groups and structural features.

    Other Pyrrolo[3,4-d]isoxazole Derivatives: Compounds with similar ring systems but different substituents.

    Benzo[b]thiophene Derivatives: Compounds with the benzo[b]thiophene moiety but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-16-12-14-18(15-13-16)24-23-25(36-31(24)20-10-6-4-8-17(20)2)27(33)30(26(23)32)28-22(29(34)35-3)19-9-5-7-11-21(19)37-28/h4,6,8,10,12-15,23-25H,5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHQBXNZCNSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C(=O)OC)ON2C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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